molecular formula C17H24N2O3 B5634564 1-(3-{[(3S*,4S*)-3-hydroxy-4-(4-morpholinyl)-1-pyrrolidinyl]methyl}phenyl)ethanone

1-(3-{[(3S*,4S*)-3-hydroxy-4-(4-morpholinyl)-1-pyrrolidinyl]methyl}phenyl)ethanone

Cat. No. B5634564
M. Wt: 304.4 g/mol
InChI Key: XOGJLKMHXQXBAJ-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • Microwave-Assisted Synthesis : A microwave-assisted synthetic route for Mannich bases of 4-hydroxyacetophenone, closely related to the target compound, involves regioselective substitution reactions with secondary amines, resulting in high yields. This environmentally benign methodology offers an efficient alternative for synthesizing such compounds (Aljohani et al., 2019).

  • Novel Synthetic Methods for Indole Derivatives : A novel method for synthesizing 3-hydroxy-3H-indole derivatives, which share structural features with the target compound, involves reactions of 1-hydroxyindoles with enamines in the presence of tosyl or mesyl chloride (Hayashi et al., 2004).

Molecular Structure Analysis

  • X-Ray Crystallography : The molecular structure of compounds related to the target molecule, such as 1-{4-hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one, has been determined using X-ray crystallography, revealing features like morpholine fragment adopting a chair conformation with intramolecular hydrogen bonding (Aljohani et al., 2019).

Chemical Reactions and Properties

  • Enamines Reactivity : Research on enamines derived from 2-tetralone, which are structurally similar to the target compound, shows varied nucleophilic behavior, suggesting diverse chemical reactivity for the target molecule (Pitacco et al., 1974).

Physical Properties Analysis

  • Hydrogen-Bonding Patterns : Studies on enaminones, similar in structure to the target compound, reveal bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, impacting physical properties (Balderson et al., 2007).

Chemical Properties Analysis

  • Antibacterial Activity : Certain aminoalkanols hydrochlorides, structurally akin to the target compound, show significant antibacterial activity, suggesting potential chemical properties for the target compound (Isakhanyan et al., 2014).

properties

IUPAC Name

1-[3-[[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]methyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-13(20)15-4-2-3-14(9-15)10-18-11-16(17(21)12-18)19-5-7-22-8-6-19/h2-4,9,16-17,21H,5-8,10-12H2,1H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGJLKMHXQXBAJ-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CN2CC(C(C2)O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=CC(=C1)CN2C[C@@H]([C@H](C2)O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-[[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]methyl]phenyl]ethanone

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